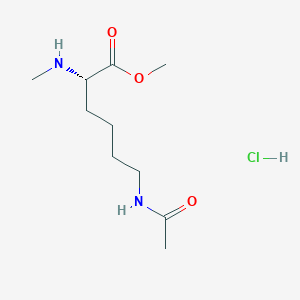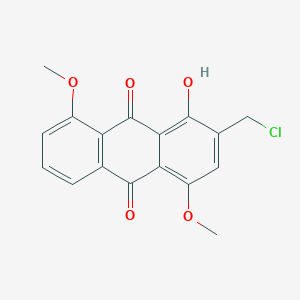
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a chloromethyl group, a hydroxy group, and two methoxy groups attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse biological activities and are widely used in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione typically involves multiple steps. One common method includes the chloromethylation of 1-hydroxy-4,8-dimethoxyanthracene-9,10-dione using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various anthraquinone derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its anticancer activity. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-4,8-dimethoxyanthracene-9,10-dione: Lacks the chloromethyl group, which may result in different reactivity and biological activities.
2-Methyl-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione: Contains a methyl group instead of a chloromethyl group, leading to variations in its chemical properties and applications.
2-(Bromomethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione: The bromomethyl group may exhibit different reactivity compared to the chloromethyl group, affecting its use in synthesis and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
75963-94-9 |
|---|---|
Molecular Formula |
C17H13ClO5 |
Molecular Weight |
332.7 g/mol |
IUPAC Name |
2-(chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO5/c1-22-10-5-3-4-9-12(10)17(21)14-13(16(9)20)11(23-2)6-8(7-18)15(14)19/h3-6,19H,7H2,1-2H3 |
InChI Key |
HBJIPEXEAYGBJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C(=CC(=C3C2=O)OC)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)

![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
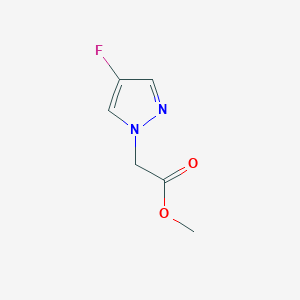
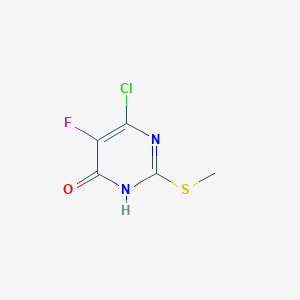
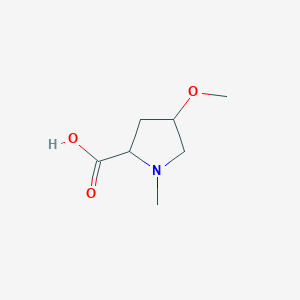

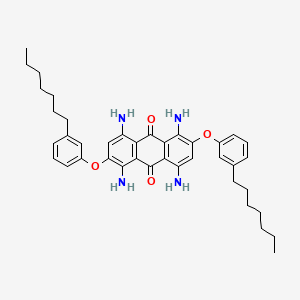
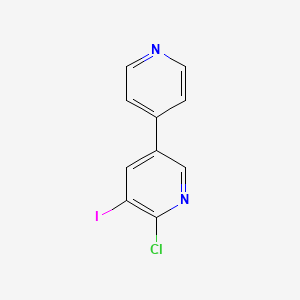
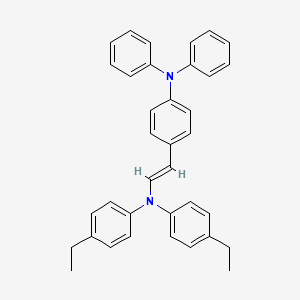
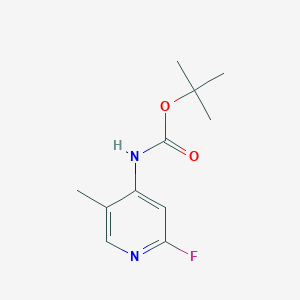
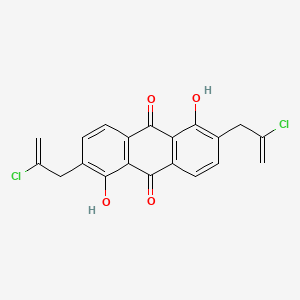
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
